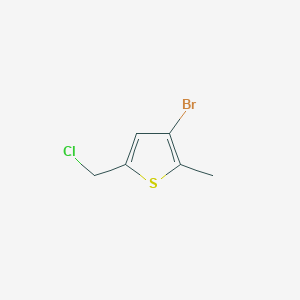![molecular formula C8H13ClF3N B13583211 3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trifluoromethyl)-2-azabicyclo[222]octane hydrochloride is a compound that belongs to the class of bicyclic amines It is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various trifluoromethylated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated bicyclic amines and derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) . Examples include:
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Trifluoromethylated derivatives of DABCO
- Other bicyclic amines with trifluoromethyl groups
Uniqueness
The uniqueness of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride lies in its specific structural features, such as the presence of the trifluoromethyl group and the bicyclic azabicyclo octane structure.
Propiedades
Fórmula molecular |
C8H13ClF3N |
|---|---|
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-5-1-3-6(12-7)4-2-5;/h5-7,12H,1-4H2;1H |
Clave InChI |
QSAZARRJXJXKLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(N2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
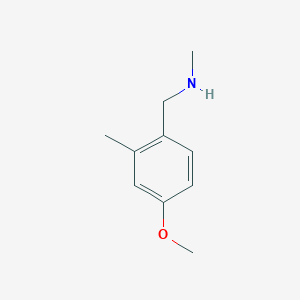
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
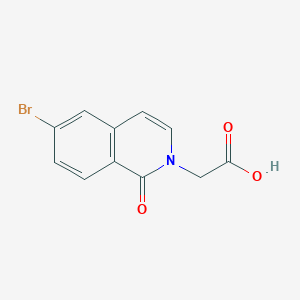
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
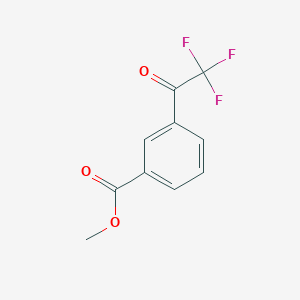
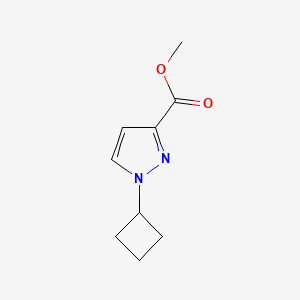
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
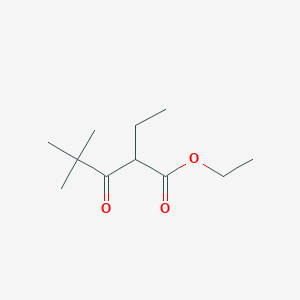
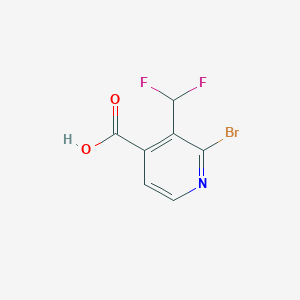

![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
